molecular formula C10H13N3O4 B2379112 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid CAS No. 2248314-44-3

2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid

Cat. No.: B2379112
CAS No.: 2248314-44-3
M. Wt: 239.231
InChI Key: UGNJWFZCCKBMAV-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a tert-butyloxycarbonylamino (Boc-protected amino) group at position 2 and a carboxylic acid moiety at position 4. The Boc group enhances stability during synthetic processes, making this compound a valuable intermediate in medicinal chemistry for drug development, particularly in peptide synthesis and targeted covalent inhibitors .

However, its stability under strong oxidizing conditions is a concern, as decomposition may yield nitrogen oxides and carbon oxides .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)13-8-11-5-4-6(12-8)7(14)15/h4-5H,1-3H3,(H,14,15)(H,11,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNJWFZCCKBMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide as the source.

    Attachment of the tert-Butyl Carbamate Group: This step involves the reaction of the pyrimidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of pyrimidine-4-carboxylic acid derivatives.

    Reduction: Formation of pyrimidine-4-methanol or pyrimidine-4-amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, making it a candidate for pharmaceutical development:

  • Anticancer Properties : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating key signaling pathways. The presence of functional groups allows for interactions with proteins involved in cell cycle regulation.
  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial effects against certain bacterial strains, indicating its usefulness in developing new antibiotics.
  • Neuroprotective Effects : Some derivatives have demonstrated protective effects against oxidative stress in neuronal cells, suggesting applications in neurodegenerative disease research.

Research Applications

The compound has been utilized in various research settings:

Medicinal Chemistry

  • Synthesis : The compound can be synthesized through various methods, including coupling reactions involving appropriate amino acids and pyrimidine derivatives.
  • Structure-Activity Relationship Studies : Researchers investigate how modifications to the structure affect biological activity, aiding in the design of more effective derivatives.

Drug Development

  • Lead Compound Identification : Due to its promising biological activities, it serves as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.
  • Mechanistic Studies : Understanding how the compound interacts at the molecular level helps in elucidating its mechanisms of action.

Case Studies and Research Findings

StudyFindings
Zhang et al. (2020)Investigated the cytotoxic effects of pyrimidine derivatives on HepG2 liver cancer cells, finding significant reductions in cell viability at concentrations above 50 µM.
Lee et al. (2021)Focused on the mechanism of action of similar compounds inhibiting the PI3K/Akt pathway, crucial for cancer cell proliferation; suggested potential inhibition by the target compound.
Smith et al. (2023)Analyzed neuroprotective effects of pyrimidine derivatives, revealing significant protection against oxidative stress-induced apoptosis in neuronal cells.

Pharmacological Profile

The pharmacological profile of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid includes:

  • Solubility : Moderate solubility in water enhances bioavailability.
  • Stability : The compound remains stable under physiological conditions, making it suitable for therapeutic use.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent at Position 2 Substituent at Position 4/5 Molecular Weight (g/mol) Key Applications/Properties
2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid Boc-protected amino Carboxylic acid ~233 (estimated) Drug intermediate, stability in synthesis
2-(Methylthio)pyrimidine-4-carboxylic acid (3a) Methylthio Carboxylic acid Not reported Covalent inhibitor synthesis
2-Methylpyrimidine-4-carboxylic acid Methyl Carboxylic acid 138.12 (calculated) Smaller substituent, reduced steric hindrance
2-(2′-Pyridyl)pyrimidine-4-carboxylic acid (CppH) Pyridyl Carboxylic acid Not reported Metal coordination (anticancer Ru complexes)
Thieno[2,3-d]pyrimidine-4-carboxylic acid Fused thieno ring Carboxylic acid Not reported Antimicrobial activity via TrmD inhibition

Biological Activity

2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrimidine ring and a carboxylic acid functional group, making it a candidate for various pharmacological applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H14N2O4\text{C}_9\text{H}_{14}\text{N}_2\text{O}_4

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Anticancer Properties : Preliminary studies indicate that derivatives of pyrimidine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, light-triggered prodrug strategies using similar pyrimidine derivatives have demonstrated selective cytotoxicity towards cancer cells while sparing non-cancerous cells .
  • Enzyme Inhibition : Pyrimidine derivatives are often explored for their ability to inhibit specific enzymes involved in metabolic pathways. This can lead to therapeutic effects in conditions such as cancer and inflammatory diseases.
  • Antimicrobial Activity : Some studies suggest that compounds with similar structures possess antimicrobial properties, potentially effective against a range of pathogenic bacteria and fungi.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of pyrimidine derivatives, including the compound :

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxicity in HeLa and U2OS cancer cell lines when activated by light, indicating potential for targeted cancer therapy.
Enzyme InhibitionIdentified as a potential inhibitor of key enzymes involved in nucleotide metabolism, suggesting utility in cancer treatment.
Antimicrobial TestingExhibited activity against Gram-positive bacteria, indicating a possible role as an antimicrobial agent.

The biological activity of this compound is thought to involve several mechanisms:

  • Prodrug Activation : The compound may act as a prodrug that becomes active upon metabolic conversion or external activation (e.g., light), enhancing its selectivity and efficacy against target cells.
  • Enzyme Interaction : By binding to specific enzymes, the compound may alter metabolic pathways critical for cell survival and proliferation, particularly in cancer cells.

Q & A

Q. What are the recommended safety protocols for handling 2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid in laboratory settings?

Methodological Answer: While direct toxicity data for this compound are limited, safety protocols can be inferred from structurally related pyrimidine-carboxylic acid derivatives. Key measures include:

  • Personal Protective Equipment (PPE): Use NIOSH/MSHA-approved respirators for dust control, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent ocular exposure .
  • Ventilation: Ensure mechanical exhaust systems and localized ventilation to minimize inhalation risks .
  • Emergency Procedures: In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes .
  • Storage: Keep at 10–25°C, away from strong oxidizers (e.g., peroxides) to avoid hazardous reactions .

Q. What synthetic routes are available for preparing this compound?

Methodological Answer: Synthesis typically involves functionalizing pyrimidine cores. Common strategies include:

  • Carbamate Protection: React 2-aminopyrimidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF under basic conditions (e.g., DMAP catalyst) to introduce the tert-butoxycarbonyl (Boc) group .
  • Optimization Tips: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via recrystallization (ethanol/water) . Yields can be improved by controlling stoichiometry (1:1.2 molar ratio of amine to Boc₂O) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes with known pyrimidine-binding pockets (e.g., dihydrofolate reductase, TrmD methyltransferase) based on structural analogs .
  • Docking Workflow:
    • Prepare the ligand (protonation states, energy minimization) using tools like Open Babel.
    • Generate a homology model or retrieve a crystal structure (PDB) of the target protein.
    • Perform flexible docking with AutoDock Vina or Schrödinger Glide, focusing on binding affinity (ΔG) and hydrogen-bond interactions with catalytic residues .
  • Validation: Compare predicted activity with in vitro assays (e.g., MIC values for antimicrobial testing) to refine models .

Q. How can researchers resolve contradictions in stability data during experimental optimization?

Methodological Answer:

  • Stress Testing: Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation products .
  • Compatibility Studies: Test excipients or solvents for reactivity using DSC (differential scanning calorimetry) to detect thermal incompatibilities .
  • Kinetic Analysis: Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions if stability data are absent .

Q. What strategies enable structure-activity relationship (SAR) analysis for pyrimidine-carboxylic acid derivatives?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., tert-butyl to benzyl groups) and assess impacts on bioactivity .
  • Key Assays:
    • Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Anti-inflammatory: Measure COX-2 inhibition via ELISA or fluorescence polarization .
  • Data Correlation: Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or steric (Taft Es) parameters to activity trends .

Key Research Gaps

  • Ecotoxicity: No data on biodegradation or soil mobility are available; OECD 301/302 assays are recommended .
  • Mechanistic Studies: The role of the Boc group in modulating target selectivity (e.g., kinase vs. methyltransferase inhibition) remains unexplored .

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